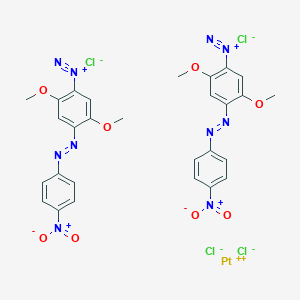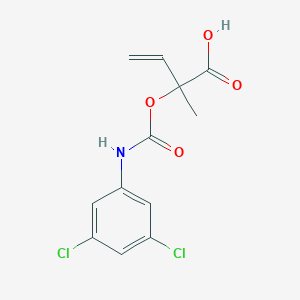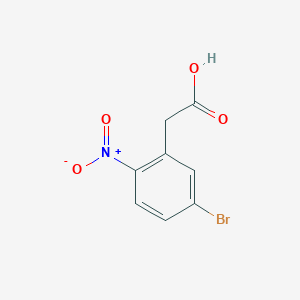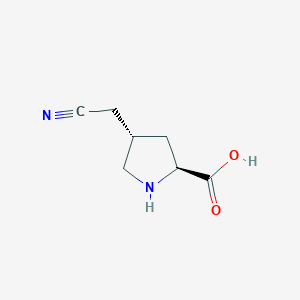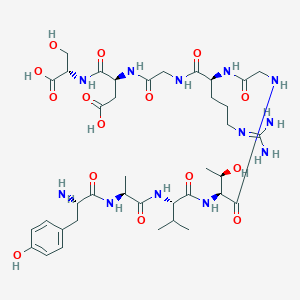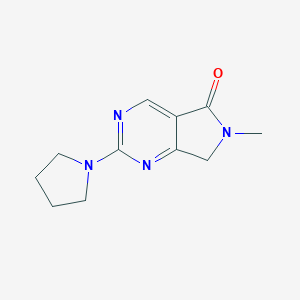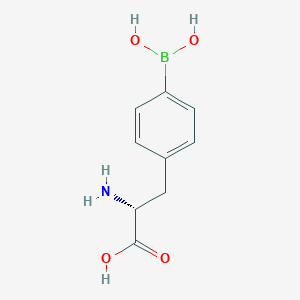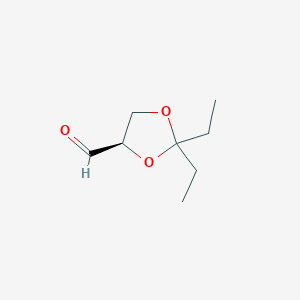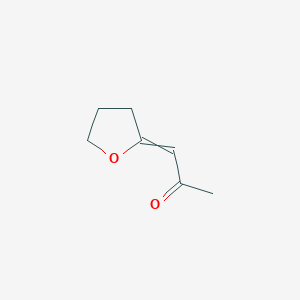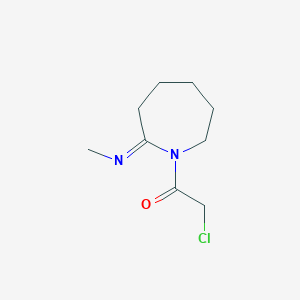
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been studied extensively for its potential use as an anti-cancer agent, as well as for its broader applications in the field of molecular biology.
Mechanism Of Action
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the enzyme from initiating transcription. This leads to a decrease in the production of ribosomal RNA, which is essential for cancer cell growth and proliferation.
Biochemical And Physiological Effects
In addition to its anti-cancer properties, 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone has also been shown to have broader applications in the field of molecular biology. It has been used to study the role of RNA polymerase I transcription in various biological processes, including ribosome biogenesis, cell differentiation, and aging.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone is its selectivity for RNA polymerase I transcription, which allows for specific targeting of cancer cells. However, it also has limitations, including potential toxicity and off-target effects.
Future Directions
There are several potential future directions for research on 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone. These include further studies on its anti-cancer properties, as well as its broader applications in the field of molecular biology. Additionally, there is potential for the development of new compounds based on the structure of 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone, which could have improved selectivity and efficacy.
Synthesis Methods
The synthesis of 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone involves several steps, beginning with the reaction of 2-chloroacetyl chloride with 2-methyliminoazepane to form 2-chloro-1-(2-methyliminoazepan-1-yl)ethanone. This intermediate is then purified and subjected to further chemical reactions to produce the final product.
Scientific Research Applications
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone has been studied extensively for its potential use as an anti-cancer agent. It works by selectively inhibiting RNA polymerase I transcription, which is overactive in many cancer cells. This leads to a decrease in the production of ribosomal RNA, which is essential for cancer cell growth and proliferation.
properties
CAS RN |
122600-26-4 |
|---|---|
Product Name |
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone |
Molecular Formula |
C9H15ClN2O |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
2-chloro-1-(2-methyliminoazepan-1-yl)ethanone |
InChI |
InChI=1S/C9H15ClN2O/c1-11-8-5-3-2-4-6-12(8)9(13)7-10/h2-7H2,1H3 |
InChI Key |
CCYWRMMBRQQMHG-UHFFFAOYSA-N |
SMILES |
CN=C1CCCCCN1C(=O)CCl |
Canonical SMILES |
CN=C1CCCCCN1C(=O)CCl |
synonyms |
2H-Azepin-2-imine, 1-(chloroacetyl)hexahydro-N-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



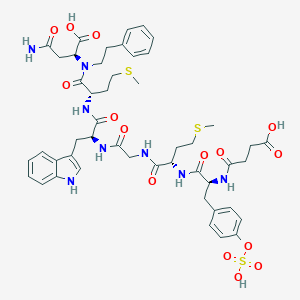
![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
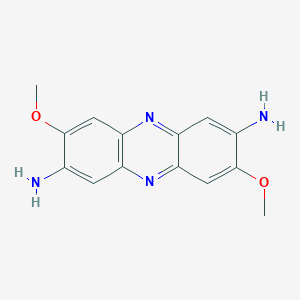
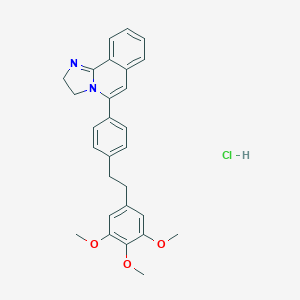
![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)
